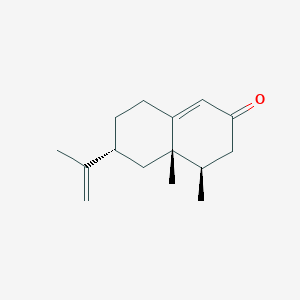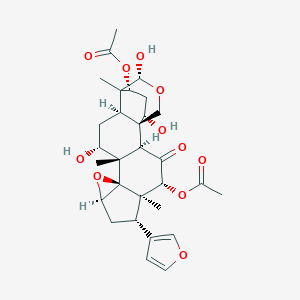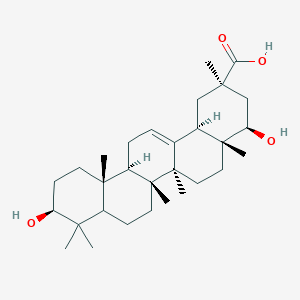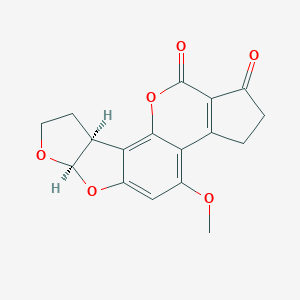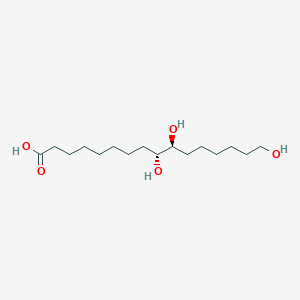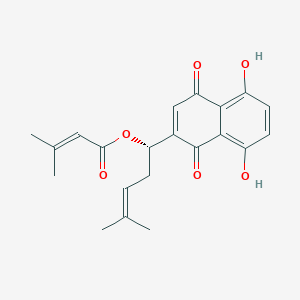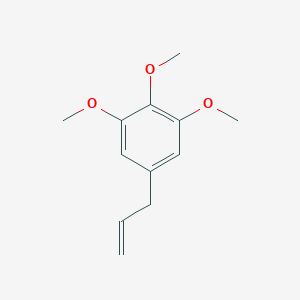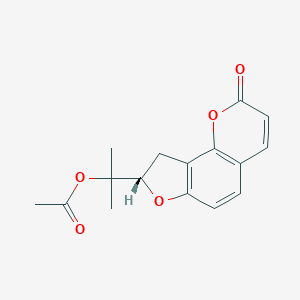
Columbianetin acetate
Overview
Description
Columbianetin acetate belongs to the class of organic compounds known as angular furanocoumarins . It is one of the effective components of Angelica pubescens and has various biological activities .
Synthesis Analysis
Columbianetin acetate is rapidly and widely distributed in rats, and eliminated rapidly from plasma . It could be metabolized into columbianetin in vivo . The absolute bioavailability of pure columbianetin acetate is 7.0 ± 4.3% .Molecular Structure Analysis
The molecular formula of Columbianetin acetate is C16H16O5 . The 3D molecular structure of Columbianetin acetate was predicted through the PharmMapper database .Chemical Reactions Analysis
Columbianetin acetate could be metabolized into columbianetin in vivo . Other co-existing ingredients in the APR extract could increase the concentration of its metabolite columbianetin in plasma and this was caused by columbianetin-β-D-glucopyranoside .Physical And Chemical Properties Analysis
Columbianetin acetate has a molar mass of 288.3 . It has a predicted density of 1.290±0.06 g/cm3 , a melting point of 134.5-135.5°C , and a boiling point of 437.7±45.0 °C . Its vapor pressure is 7.31E-08mmHg at 25°C , and it has a refractive index of 1.572 .Scientific Research Applications
Pancreatic Cancer Treatment
Columbianetin acetate has been found to inhibit the occurrence and development of pancreatic cancer cells by down-regulating the expression of meiotic nuclear divisions 1 .
Anti-Tumor Activity
Literature reports suggest that Columbianetin acetate exhibits multiple biological activities, including anti-tumor effects .
Anti-Platelet Formation
This compound has shown properties that prevent platelet formation, which is beneficial in conditions where blood clot prevention is necessary .
Anti-Inflammatory and Analgesic Properties
Columbianetin acetate is recognized for its anti-inflammatory and analgesic properties, making it a candidate for pain relief and inflammation management .
Inhibition of Platelet Aggregation
It has been found to inhibit platelet aggregation, which is a process where blood cells called platelets clump together and can lead to clot formation .
Inhibition of Lipid Peroxidation
The compound is also known to inhibit lipid peroxidation, a process that can lead to cell damage and is involved in various diseases .
Histamine Release Inhibition
Columbianetin acetate can inhibit the release of histamine, which is involved in allergic reactions and inflammatory responses .
Pharmaceutical Ingredient for Anti-Inflammatory Products
It can be used as a potentially natural anti-inflammatory ingredient in pharmaceutical products .
Mechanism of Action
Target of Action
Columbianetin acetate is a compound with various biological activities . It has been shown to have multiple biological activities including anti-tumor, anti-platelet formation, anti-inflammatory, and analgesic properties . It has also been found to inhibit the expression of Meiotic nuclear divisions 1 , which plays a crucial role in the occurrence and development of pancreatic cancer cells .
Mode of Action
It is known that columbianetin acetate can be metabolized into columbianetin in vivo . This metabolite, Columbianetin, is believed to be responsible for many of the biological activities attributed to Columbianetin acetate .
Biochemical Pathways
It is known that the compound can inhibit the expression of meiotic nuclear divisions 1 , which suggests that it may impact the pathways involved in cell division and growth, particularly in the context of pancreatic cancer cells .
Pharmacokinetics
Columbianetin acetate is rapidly and widely distributed in rats, and eliminated rapidly from plasma . The absolute bioavailability of pure Columbianetin acetate is 7.0 ± 4.3% . Other co-existing ingredients in the Angelicae pubescentis radix extract could increase the concentration of its metabolite Columbianetin in plasma, and this was caused by Columbianetin-β-D-glucopyranoside . The cumulative excretion of Columbianetin acetate in urine accounted for 0.0109 ± 0.0067% of the total dosage . The cumulative amounts of Columbianetin acetate in the feces account for 9.32 ± 6.63% of the total dose . Columbianetin acetate was mainly excreted in the feces .
Result of Action
Columbianetin acetate inhibits the occurrence and development of pancreatic cancer cells by down-regulating the expression of Meiotic nuclear divisions 1 . This suggests that the compound may have potential therapeutic applications in the treatment of pancreatic cancer .
Action Environment
The action of Columbianetin acetate can be influenced by various environmental factors. For instance, other co-existing ingredients in the Angelicae pubescentis radix extract could increase the concentration of its metabolite Columbianetin in plasma . This suggests that the efficacy and stability of Columbianetin acetate may be influenced by the presence of other compounds in its environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-9(17)21-16(2,3)13-8-11-12(19-13)6-4-10-5-7-14(18)20-15(10)11/h4-7,13H,8H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTTZQQJJBEAIM-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177755 | |
| Record name | Columbianetin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23180-65-6 | |
| Record name | Columbianetin acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23180-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Columbianetin acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023180656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Columbianetin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23180-65-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Columbianetin acetate, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3XTC3R4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is columbianetin acetate absorbed and distributed in the body?
A1: Columbianetin acetate is rapidly absorbed and widely distributed in rats after oral administration. [, ] It is primarily metabolized into columbianetin. [] Interestingly, other components in APR extract, particularly columbianetin-β-D-glucopyranoside, can increase the concentration of columbianetin in plasma. [] Studies using a Caco-2 cell monolayer model suggest that columbianetin acetate is moderately absorbed, with passive diffusion being the dominant transport mechanism. []
Q2: How is columbianetin acetate eliminated from the body?
A3: Columbianetin acetate is rapidly eliminated from plasma. [] It is mainly excreted in the feces, with only a small percentage found in urine. []
Q3: What are the known pharmacological activities of columbianetin acetate?
A4: Research indicates that columbianetin acetate possesses anti-inflammatory properties. In LPS-induced RAW 264.7 cells, it effectively inhibits the production of nitric oxide (NO) and monocyte chemoattractant protein-1 (MCP-1). [] Furthermore, columbianetin acetate demonstrates potential anti-cancer activity, specifically in pancreatic cancer cells, by downregulating the expression of Meiotic nuclear divisions 1 (MND1). [] This downregulation appears to be mediated by the transcription factor E2F1. []
Q4: What is known about the distribution of columbianetin acetate in the brain?
A5: Studies show that columbianetin acetate can cross the blood-brain barrier in rats. [, ] Following oral administration of APR extract, columbianetin acetate was detected in both cerebrospinal fluid and brain tissue. [] Interestingly, it exhibits a double-peak phenomenon in its concentration-time curve, similar to its plasma pharmacokinetics. []
Q5: What analytical methods are used to study columbianetin acetate?
A5: Various analytical techniques have been employed to investigate columbianetin acetate. These include:
- **High-performance liquid chromatography (HPLC) ** coupled with ultraviolet (UV) detection [, , , ], diode-array detection (DAD) [], and mass spectrometry (MS/MS) [, , ].
- **Ultra-high-performance liquid chromatography (UPLC) ** coupled with a quadrupole mass spectrometry detector (QDA) for qualitative and quantitative profiling. []
- **Thin-layer chromatography (TLC) ** has also been used for quantitative assessment. []
Q6: What is the chemical structure of columbianetin acetate?
A7: Columbianetin acetate is a coumarin derivative. While its exact molecular formula and weight are not explicitly stated in the provided abstracts, its structure can be deduced from its name and relationship to columbianetin, which has the molecular formula C14H14O7. [] Columbianetin acetate is the acetylated form of columbianetin. Structural elucidation has been achieved through spectral analysis, including techniques like nuclear magnetic resonance (NMR) and mass spectrometry. [, ]
Q7: Does columbianetin acetate interact with drug transporters or metabolizing enzymes?
A8: While limited information is available on the specific interactions of columbianetin acetate with drug transporters and metabolizing enzymes, studies using MDCK-pHaMDR cells (an in vitro model for blood-brain barrier permeability) suggest that the transport of a related coumarin, peucedanol (also found in APR), might be affected by the P-glycoprotein (P-gp) transporter. [] Further research is needed to understand the full extent of such interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



